molecular formula C9H13NO3 B1523818 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid CAS No. 1250624-45-3

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No.: B1523818
CAS No.: 1250624-45-3
M. Wt: 183.2 g/mol
InChI Key: DEHYACBCPSCXRH-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.21 g/mol. This compound is characterized by its cyclopropylcarbamoyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclobutanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may have biological activity and could be studied for its effects on biological systems.

  • Medicine: It may have potential therapeutic applications, and research could explore its use in drug development.

  • Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to produce a biological response. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) and 1-isopropylcyclobutanecarboxylic acid. The uniqueness of this compound lies in its specific cyclopropylcarbamoyl group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7(10-6-2-3-6)9(8(12)13)4-1-5-9/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHYACBCPSCXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250624-45-3
Record name 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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